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molecular formula C11H20N2O3 B8415263 Tert-butyl(1-methyl-2-oxopiperidin-3-yl)carbamate

Tert-butyl(1-methyl-2-oxopiperidin-3-yl)carbamate

Cat. No. B8415263
M. Wt: 228.29 g/mol
InChI Key: MQSOTBQHRIMHGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08772277B2

Procedure details

To a solution of tert-butyl(1-methyl-2-oxopiperidin-3-yl)carbamate (960 mg) in ethyl acetate (10 mL) was added 4N hydrogen chloride/ethyl acetate (5 mL) at room temperature. The reaction mixture was stirred at room temperature overnight, and the solvent was evaporated under reduced pressure to give the title compound as a crude product.
Quantity
960 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH:8]1[CH2:13][CH2:12][CH2:11][N:10]([CH3:14])[C:9]1=[O:15])(C)(C)C.[ClH:17].C(OCC)(=O)C>C(OCC)(=O)C>[ClH:17].[NH2:7][CH:8]1[CH2:13][CH2:12][CH2:11][N:10]([CH3:14])[C:9]1=[O:15] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
960 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NC1C(N(CCC1)C)=O)=O
Name
Quantity
5 mL
Type
reactant
Smiles
Cl.C(C)(=O)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.NC1C(N(CCC1)C)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08772277B2

Procedure details

To a solution of tert-butyl(1-methyl-2-oxopiperidin-3-yl)carbamate (960 mg) in ethyl acetate (10 mL) was added 4N hydrogen chloride/ethyl acetate (5 mL) at room temperature. The reaction mixture was stirred at room temperature overnight, and the solvent was evaporated under reduced pressure to give the title compound as a crude product.
Quantity
960 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH:8]1[CH2:13][CH2:12][CH2:11][N:10]([CH3:14])[C:9]1=[O:15])(C)(C)C.[ClH:17].C(OCC)(=O)C>C(OCC)(=O)C>[ClH:17].[NH2:7][CH:8]1[CH2:13][CH2:12][CH2:11][N:10]([CH3:14])[C:9]1=[O:15] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
960 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NC1C(N(CCC1)C)=O)=O
Name
Quantity
5 mL
Type
reactant
Smiles
Cl.C(C)(=O)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.NC1C(N(CCC1)C)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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